[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
This compound features a 1,4-benzodioxin moiety fused to a 1,4-benzothiazine ring system modified with a sulfone group (1,1-dioxido) and a 4-methylphenyl methanone substituent. The sulfone group enhances polarity and may influence pharmacokinetic properties, while the benzodioxin scaffold is associated with diverse bioactivities, including anti-inflammatory, antimicrobial, and enzyme inhibition . The structural complexity of this molecule positions it as a candidate for targeting pathways involving heterocyclic recognition, such as kinase or immune checkpoint modulation.
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c1-16-6-8-17(9-7-16)24(26)23-15-25(19-4-2-3-5-22(19)31(23,27)28)18-10-11-20-21(14-18)30-13-12-29-20/h2-11,14-15H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCSDUJDFJGAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate in aqueous media to yield the intermediate sulfonamide . This intermediate is further reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in N,N-dimethylformamide (DMF) using lithium hydride as a base to afford the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pH, and reagent addition, is crucial in industrial settings to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring may yield quinone derivatives, while reduction of the methanone group would produce the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has shown that compounds similar to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone exhibit significant antimicrobial activities. A study synthesized various benzothiazine derivatives and evaluated their antibacterial and antifungal properties. The results indicated that compounds with higher lipophilicity demonstrated enhanced antibacterial activity, suggesting that structural modifications could optimize efficacy against microbial pathogens .
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds derived from similar benzothiazine frameworks have been evaluated for their potential to inhibit acetylcholinesterase activity. The findings suggest that these compounds may serve as lead structures for developing new therapeutic agents targeting cholinergic dysfunction .
Pharmacology
Potential CNS Applications
The pharmacological profile of benzothiazine derivatives indicates potential applications in central nervous system (CNS) disorders. For instance, some studies have explored their effects on serotonin receptors, which are implicated in mood regulation and anxiety disorders. The modulation of these receptors could lead to new treatments for depression and anxiety by leveraging the unique structural features of the compound .
Anti-inflammatory Effects
Research has also indicated that related compounds possess anti-inflammatory properties. By inhibiting certain inflammatory pathways, these compounds could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. This opens avenues for further exploration into their therapeutic potential in inflammatory diseases .
Materials Science
Polymeric Applications
In materials science, compounds with similar structures have been investigated for their utility in creating novel polymeric materials. The incorporation of benzothiazine derivatives into polymer matrices can enhance properties such as thermal stability and mechanical strength. These materials could find applications in coatings, adhesives, and composites used in various industrial sectors .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Significant antimicrobial activity; potential for cholinesterase inhibition |
| Pharmacology | Possible CNS applications; anti-inflammatory effects |
| Materials Science | Enhancement of polymer properties; potential industrial applications |
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,4-Benzodioxin Scaffolds
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Methylbenzenesulfonamide ()
- Structure : Benzodioxin linked to a sulfonamide group and 4-methylphenyl.
- Key Differences : Replaces benzothiazine sulfone with a sulfonamide.
- Activity : Exhibits antibacterial properties via sulfonamide-mediated mechanisms, likely targeting bacterial folate synthesis .
- Physicochemical Properties : Lower polarity compared to the target compound due to the absence of the sulfone group.
2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetic Acid ()
- Structure : Benzodioxin with an acetic acid substituent.
- Key Differences: Carboxylic acid instead of methanone and lacks the benzothiazine system.
- SAR Insight : The carboxylic acid group enhances hydrogen-bonding capacity, critical for target engagement.
[3-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-Methylphenyl]Methanol ()
- Structure: Benzodioxin attached to a methylphenyl methanol group.
- Key Differences: Methanol substituent vs. methanone; lacks sulfone and benzothiazine.
- Activity : Identified as a high-potency PD-1/PD-L1 inhibitor via scaffold hopping, emphasizing the role of the benzodioxin core in immune modulation .
Analogues with Sulfone or Sulfonamide Functionality
BRD1401 (Revised) ()
- Structure : Benzodioxin fused to an imidazolone-pyrimidine system.
- Key Differences : Contains a pyrimidine ring instead of benzothiazine and lacks the sulfone group.
- Activity: Targets Pseudomonas aeruginosa via outer membrane protein OprH, highlighting the scaffold’s versatility in antimicrobial design .
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Nitrobenzenesulfonamides ()
Analogues with Flavonoid or Coumarin Systems
Silibinin ()
- Structure: Flavonoid derivative with a 1,4-dioxane ring.
- Key Differences: Flavonoid backbone instead of benzothiazine; dioxane ring instead of benzodioxin.
Data Table: Key Comparisons
Research Findings and Structure-Activity Relationships (SAR)
- Sulfone vs. Sulfonamide : The sulfone group in the target compound may improve metabolic stability compared to sulfonamides, which are prone to hydrolysis .
- Benzothiazine Contribution : The benzothiazine sulfone system is rare in literature; its electron-withdrawing nature could enhance binding to charged enzymatic pockets.
Biological Activity
The compound “4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazin core with a benzodioxin moiety and a methylphenyl substituent. Its molecular formula is with a molecular weight of 373.40 g/mol. The structure can be represented as follows:
Enzyme Inhibition
Recent studies have demonstrated the compound's potential as an enzyme inhibitor. Notably:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this structure have shown moderate inhibitory activity against AChE, which is crucial for the treatment of Alzheimer's disease. For example, related benzothiazine derivatives exhibited IC50 values ranging from 50 to 100 µM against AChE .
- Butyrylcholinesterase (BChE) Inhibition : The compound also demonstrated selective inhibition of BChE, with some derivatives showing IC50 values around 46.42 µM, indicating a promising profile for neuroprotective applications .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Research indicates:
- Antibacterial Activity : Several derivatives of benzothiazine have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with increased lipophilicity tend to exhibit enhanced antibacterial effects .
- Antifungal Activity : Similar compounds have also been tested against various fungal strains, demonstrating moderate antifungal properties which could be beneficial in treating fungal infections .
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized various derivatives of the parent compound to evaluate their biological activities. The derivatives were screened for AChE and BChE inhibition:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 70 | 40 |
| Compound B | 85 | 30 |
| Compound C | 60 | 46.42 |
These results suggest that structural modifications can enhance enzyme inhibition efficacy.
Case Study 2: Antimicrobial Screening
In another study, the synthesized benzothiazine derivatives were tested against various microbial strains:
| Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans |
|---|---|---|---|
| Derivative X | Sensitive | Resistant | Sensitive |
| Derivative Y | Resistant | Sensitive | Resistant |
This highlights the selective antimicrobial properties of certain derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
